molecular formula C22H20N2O4 B1308888 Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate CAS No. 253144-68-2

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

Cat. No.: B1308888
CAS No.: 253144-68-2
M. Wt: 376.4 g/mol
InChI Key: FZPHDBHSGNKLBL-UHFFFAOYSA-N
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Description

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is a chemical compound with the molecular formula C22H20N2O4 and a molecular weight of 376.41 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its pyridazine ring structure, which is substituted with phenyl groups and ester functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate typically involves the reaction of appropriate pyridazine precursors with phenyl-substituted reagents under controlled conditions. One common method involves the condensation of diethyl 2,3-dihydroxy-2,3-diphenylsuccinate with hydrazine derivatives, followed by cyclization to form the pyridazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyridazine derivatives with modified functional groups, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific pyridazine ring structure with phenyl and ester substitutions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

diethyl 5,6-diphenylpyridazine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-3-27-21(25)18-17(15-11-7-5-8-12-15)19(16-13-9-6-10-14-16)23-24-20(18)22(26)28-4-2/h5-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPHDBHSGNKLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN=C1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423355
Record name diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253144-68-2
Record name diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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